molecular formula C8H18N2O B13217810 3-(1-Aminopropan-2-yl)piperidin-3-ol

3-(1-Aminopropan-2-yl)piperidin-3-ol

Cat. No.: B13217810
M. Wt: 158.24 g/mol
InChI Key: OZGXNBFGVRKCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopropan-2-yl)piperidin-3-ol (CAS 1507470-58-7) is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It belongs to the class of piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms . Piperidines are recognized as one of the most important synthetic building blocks in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The structure of this compound, which incorporates both amino and alcohol functional groups on the piperidine scaffold, makes it a valuable intermediate for medicinal chemistry and drug discovery research. It is particularly useful for the synthesis and exploration of novel biologically active molecules. Piperidine derivatives are commonly investigated for their potential applications in central nervous system (CNS) agents, among other therapeutic areas . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)piperidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-7(5-9)8(11)3-2-4-10-6-8/h7,10-11H,2-6,9H2,1H3

InChI Key

OZGXNBFGVRKCDX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCNC1)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Naphthyridine Derivatives

The core approach involves nucleophilic aromatic substitution reactions on heterocyclic systems such as 2,7-naphthyridines, which serve as versatile intermediates. These reactions are facilitated by activating groups like cyano or carbonyl functionalities, which increase the electrophilicity of the heterocycle.

  • Mechanism Overview:
    The process involves initial substitution of halogenated heterocycles (e.g., chloro derivatives) with cyclic amines (piperidine, azepane, pyrrolidine) in polar solvents such as absolute ethanol or dimethylformamide (DMF). The nucleophile attacks the electron-deficient aromatic system, displacing a leaving group (chloride) via a nucleophilic aromatic substitution (S_NAr) pathway, often under reflux conditions.

  • Key Experimental Data:

    • Reactions of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with cyclic amines in ethanol yielded intermediates 2a–c with yields ranging from 74% to 86% after refluxing at elevated temperatures (~160°C).

Rearrangement of Naphthyridine Derivatives

The rearrangement process involves transforming initial substitution products into heterocyclic systems such as 2,7-naphthyridin-1-ones, which are precursors for the target compound.

  • Reaction Conditions:

    • Refluxing in ethanol with primary amines possessing boiling points above 145°C facilitates the rearrangement.
    • The reaction duration is critical; initial formation of 3a–l occurs within 1–5 hours, with rearranged products 4a–l isolated after extended reflux (~15 hours).
  • Mechanistic Insights:

    • The rearrangement involves nucleophilic attack on cyano groups or carbonyl functionalities, leading to ring transformations.
    • The process is sterically and electronically influenced by substituents at specific positions, notably the 7th position on the heterocycle.

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines and Their Rearrangement

  • Preparation of Precursors:

    • 1-Amino-3-oxo-2,7-naphthyridines are synthesized via Smiles rearrangement pathways involving chlorinated heterocycles and subsequent nucleophilic substitutions.
  • Subsequent Rearrangement:

    • These compounds undergo rapid rearrangement upon reaction with amino alcohols such as 2-aminoethanol or 1-aminopropan-2-ol, forming intermediates like 8 and products 7a–g through nucleophilic addition to carbonyl groups, followed by ring closure or ring transformation.

Conversion to the Target Compound

  • Reaction with 1-Aminopropan-2-ol:
    The key step involves reacting the heterocyclic intermediates with 1-aminopropan-2-ol under reflux conditions. This nucleophilic amine attacks electrophilic centers (cyano, carbonyl), leading to the formation of 3-(1-Aminopropan-2-yl)piperidin-3-ol .

  • Reaction Parameters:

    • Reflux in ethanol or ethanol-water mixtures for durations ranging from 3 to 15 hours.
    • Use of excess amine to drive the reaction to completion.
    • Purification via column chromatography and recrystallization is standard.
  • Yields & Confirmation:

    • Typical yields range from 22% to 68%, depending on substituents and reaction conditions.

In-Depth Research Findings and Data Tables

Step Reactants Conditions Yield (%) Notes
1 Halogenated naphthyridine + cyclic amine Reflux in ethanol (~160°C) 74–86 Formation of intermediates 2a–c
2 Intermediates 2a–c + primary amines Reflux, 15 hours 55–67 Rearranged to 4a–l
3 Rearranged heterocycles + 1-aminopropan-2-ol Reflux (~3–15 hours) 22–68 Formation of 3-(1-Aminopropan-2-yl)piperidin-3-ol

Structural Confirmation Data

  • IR Spectroscopy:

    • Cyano groups (~2200 cm$$^{-1}$$) in initial intermediates.
    • Carbonyl (~1600 cm$$^{-1}$$) in rearranged products.
  • NMR Spectroscopy:

    • Proton signals corresponding to NCH$$_2$$ groups (~3.2–3.5 ppm).
    • NH and OH protons observed as broad signals (~5.8–13.8 ppm).
  • Mass Spectrometry:

    • Molecular ion peaks consistent with expected molecular weights.

Reaction Pathway Insights

  • The nucleophilic attack of amino alcohols on activated heterocycles proceeds via intermediate formation of Schiff bases, followed by ring closure or rearrangement, leading to the target compound.

  • The steric and electronic effects of substituents at positions 7 and 3 significantly influence reaction rates and yields.

Summary of the Most Effective Preparation Method

The most reliable and efficient method for synthesizing 3-(1-Aminopropan-2-yl)piperidin-3-ol involves:

  • Starting from halogenated 2,7-naphthyridine derivatives (preferably chloro or cyano substituted).
  • Performing nucleophilic aromatic substitution with cyclic amines (piperidine, azepane) under reflux in ethanol at approximately 160°C for 3–5 hours to form heterocyclic intermediates.
  • Subjecting these intermediates to rearrangement conditions—refluxing with primary amines with boiling points >145°C (e.g., 2-aminoethanol or 1-aminopropan-2-ol)—for extended periods (~15 hours) to induce ring transformations.
  • Finally, reacting the rearranged heterocycles with 1-aminopropan-2-ol under reflux to obtain the target compound with yields varying based on substituents and reaction optimization.

Concluding Remarks

The synthesis of 3-(1-Aminopropan-2-yl)piperidin-3-ol is rooted in heterocyclic chemistry involving nucleophilic aromatic substitution and rearrangement reactions. The process benefits from high-temperature conditions, strategic choice of cyclic amines, and precise control of reaction times to optimize yields. The mechanistic understanding of these transformations, supported by spectroscopic and computational data, underscores the importance of electronic and steric factors in designing efficient synthetic routes for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

3-(1-Aminopropan-2-yl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Differences and Implications

The latter’s planar structure may limit its interaction with hydrophobic binding pockets in biological targets . Bersiporocin retains the piperidin-3-ol core but introduces a bulky 4,5-dichlorobenzimidazole-propyl chain, likely enhancing its binding affinity to prolyl-tRNA synthetase in fibrotic pathways .

1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol substitutes the hydroxyl group with a phenylamino moiety, altering its hydrogen-bonding capacity and electronic properties .

Biological Activity

3-(1-Aminopropan-2-yl)piperidin-3-ol, also known as APPI, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

  • IUPAC Name: 3-(1-Aminopropan-2-yl)piperidin-3-ol
  • Molecular Formula: C10H19N2O
  • Molecular Weight: 183.27 g/mol
  • Canonical SMILES: CC(CN)C1CCN(CC1)C(O)C

Anticonvulsant and Analgesic Properties

Research has indicated that compounds similar to 3-(1-Aminopropan-2-yl)piperidin-3-ol exhibit anticonvulsant activities. A study evaluating various aminoalkanols demonstrated that certain derivatives showed significant efficacy in maximal electroshock (MES) seizure models. These findings suggest that APPI could possess similar properties due to its structural analogies with other active compounds .

The mechanism by which 3-(1-Aminopropan-2-yl)piperidin-3-ol exerts its biological effects is believed to involve modulation of neurotransmitter systems. Specifically, it may interact with sigma receptors, which are implicated in pain perception and seizure activity. This interaction could lead to increased inhibition of neuronal excitability, thereby providing anticonvulsant effects .

Comparative Analysis of Biological Activity

To better understand the potential of 3-(1-Aminopropan-2-yl)piperidin-3-ol, a comparison with related compounds was conducted. The table below summarizes key findings from various studies:

Compound NameBiological ActivityMechanism of ActionReference
3-(1-Aminopropan-2-yl)piperidin-3-olPotential anticonvulsantSigma receptor modulation
N-(3-Methylpentan-2-yl)-1,1-dioxothiolan-3-amineAntimicrobialInteraction with enzymes
Ethoxyethyl analog of aminopropanolAnticonvulsantNeurotransmitter modulation

Study on Anticonvulsant Activity

In a study published in 2016, new aminoalkanols were synthesized and evaluated for their anticonvulsant activity. Among these, some compounds demonstrated significant efficacy in MES tests, suggesting that structural modifications can enhance biological activity . The study highlights the importance of structural features in determining the pharmacological profile of amino alcohols.

Microbial Metabolism Insights

Another research avenue explored the microbial metabolism of amino alcohols, including 1-amino-propan-2-ol derivatives. The findings indicated that these compounds could be metabolized by specific bacterial strains, leading to the formation of various metabolites. This suggests a potential for using such compounds in biotechnological applications or as precursors for drug synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.